molecular formula C8H16O2 B185802 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- CAS No. 197454-20-9

2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)-

Cat. No. B185802
M. Wt: 144.21 g/mol
InChI Key: QDSWKHGIZCQXIT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- is a chiral compound that has been widely used in scientific research. It is also known as R-4-Hydroxy-5,5-dimethyl-2-hexanone or R-Carvone. This compound is a colorless liquid with a minty odor and is commonly found in essential oils of plants such as spearmint and caraway.

Mechanism Of Action

The mechanism of action of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- is not completely understood. However, it is believed to act as an agonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor. TRPM8 is a cold-activated ion channel that is involved in sensing cold temperatures and is also activated by certain chemicals.

Biochemical And Physiological Effects

2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects. It has also been shown to have antitumor and antimicrobial activities. In addition, it has been reported to have a positive effect on cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- in lab experiments include its high enantiomeric purity, its availability, and its low toxicity. However, its limitations include its high cost and the difficulty in synthesizing it in large quantities.

Future Directions

There are various future directions for the use of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on the human body.

Synthesis Methods

The synthesis of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- can be achieved through the oxidation of R-Carvone using a suitable oxidizing agent. The most commonly used oxidizing agent is sodium hypochlorite (NaClO) in the presence of acetic acid. The reaction yields the desired product with high enantiomeric purity.

Scientific Research Applications

2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- has various applications in scientific research. It is used as a chiral building block in the synthesis of various compounds. It has been used in the synthesis of chiral ligands, chiral auxiliaries, and chiral catalysts. It is also used as a flavoring agent in the food industry.

properties

CAS RN

197454-20-9

Product Name

2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)-

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(4S)-4-hydroxy-5,5-dimethylhexan-2-one

InChI

InChI=1S/C8H16O2/c1-6(9)5-7(10)8(2,3)4/h7,10H,5H2,1-4H3/t7-/m0/s1

InChI Key

QDSWKHGIZCQXIT-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)C[C@@H](C(C)(C)C)O

SMILES

CC(=O)CC(C(C)(C)C)O

Canonical SMILES

CC(=O)CC(C(C)(C)C)O

synonyms

2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- (9CI)

Origin of Product

United States

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